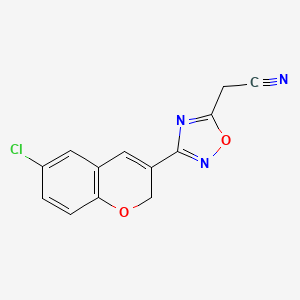![molecular formula C18H16N2O B15064338 Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]- CAS No. 57323-91-8](/img/structure/B15064338.png)
Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Naphthalen-2-yloxy)methyl)benzimidamide is an organic compound with the molecular formula C18H16N2O It is characterized by the presence of a benzimidamide group attached to a naphthalen-2-yloxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((naphthalen-2-yloxy)methyl)benzimidamide typically involves the reaction of naphthalen-2-ol with a suitable benzimidamide precursor. One common method involves the use of a coupling reaction between naphthalen-2-ol and a benzimidamide derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-((naphthalen-2-yloxy)methyl)benzimidamide are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-((Naphthalen-2-yloxy)methyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or benzimidamide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce naphthalen-2-ylmethanol derivatives.
Aplicaciones Científicas De Investigación
3-((Naphthalen-2-yloxy)methyl)benzimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antifungal, antioxidant, and antitubercular activities.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is studied for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 3-((naphthalen-2-yloxy)methyl)benzimidamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the activity of enzymes like cytochrome P450 lanosterol 14α-demethylase, which is crucial for fungal cell membrane synthesis . The compound’s structure allows it to bind to the active site of the enzyme, thereby disrupting its function and leading to the inhibition of fungal growth.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-2-ol: A precursor in the synthesis of 3-((naphthalen-2-yloxy)methyl)benzimidamide.
Benzimidazole Derivatives: Compounds with similar benzimidamide structures that exhibit various biological activities.
Uniqueness
3-((Naphthalen-2-yloxy)methyl)benzimidamide is unique due to its specific combination of a naphthalen-2-yloxy group and a benzimidamide moiety
Propiedades
Número CAS |
57323-91-8 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
3-(naphthalen-2-yloxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C18H16N2O/c19-18(20)16-7-3-4-13(10-16)12-21-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12H2,(H3,19,20) |
Clave InChI |
SDESWQAXWNRSJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


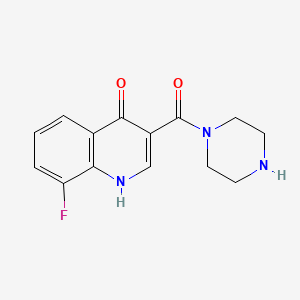
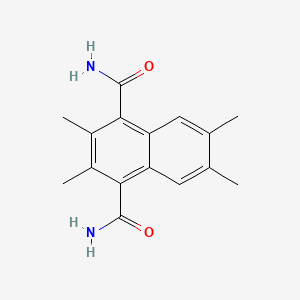
![3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B15064271.png)

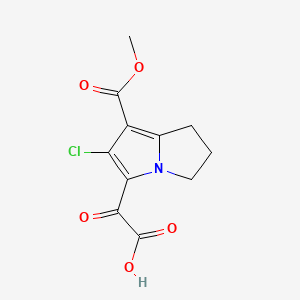
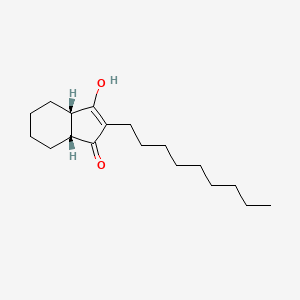
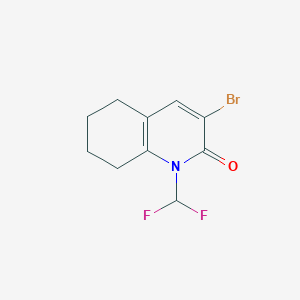

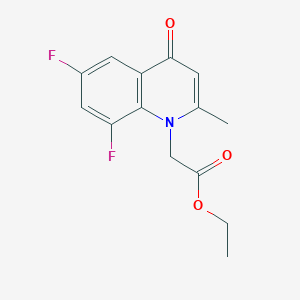
![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)



